molecular formula C8H9Br2N3 B14368670 (1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene CAS No. 91860-72-9

(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene

Cat. No.: B14368670
CAS No.: 91860-72-9
M. Wt: 306.99 g/mol
InChI Key: WBWICXLJINWSOO-UHFFFAOYSA-N
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Description

(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene is an organic compound characterized by the presence of a triazene group attached to a dibromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2,6-dibromoaniline with a suitable diazotizing agent, followed by coupling with a dimethylamine derivative. The reaction conditions often include:

    Temperature: Controlled to avoid decomposition of intermediates.

    Solvent: Commonly used solvents include ethanol or acetonitrile.

    Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the diazotization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene can undergo various chemical reactions, including:

    Oxidation: The triazene group can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like thiols or amines.

Major Products Formed

    Oxidation Products: Azo compounds.

    Reduction Products: Amines.

    Substitution Products: Phenyl derivatives with substituted nucleophiles.

Scientific Research Applications

(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(2,6-dichlorophenyl)-3,3-dimethyltriaz-1-ene
  • (1E)-1-(2,6-difluorophenyl)-3,3-dimethyltriaz-1-ene
  • (1E)-1-(2,6-diiodophenyl)-3,3-dimethyltriaz-1-ene

Uniqueness

(1E)-1-(2,6-dibromophenyl)-3,3-dimethyltriaz-1-ene is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different chemical and physical properties, making it a valuable compound for specific applications.

Properties

CAS No.

91860-72-9

Molecular Formula

C8H9Br2N3

Molecular Weight

306.99 g/mol

IUPAC Name

N-[(2,6-dibromophenyl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C8H9Br2N3/c1-13(2)12-11-8-6(9)4-3-5-7(8)10/h3-5H,1-2H3

InChI Key

WBWICXLJINWSOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(C=CC=C1Br)Br

Origin of Product

United States

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